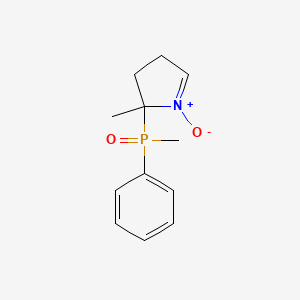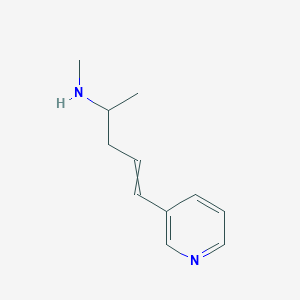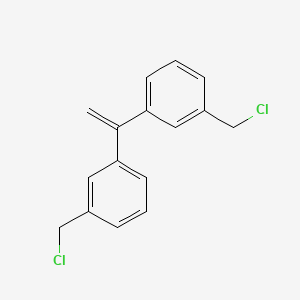
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide is a complex organic compound with a unique structure that includes a pyrrole ring, a phosphinyl group, and an oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide typically involves the reaction of 3,4-dihydro-2-methyl-2H-pyrrole with a methylphenylphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The phosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide: This compound is unique due to the presence of both a phosphinyl group and an oxide.
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl): Lacks the oxide group, which may affect its reactivity and applications.
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-hydroxide: Contains a hydroxyl group instead of an oxide, leading to different chemical properties.
Uniqueness
The presence of both a phosphinyl group and an oxide in this compound makes it unique among similar compounds
Eigenschaften
CAS-Nummer |
600738-65-6 |
|---|---|
Molekularformel |
C12H16NO2P |
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
2-methyl-2-[methyl(phenyl)phosphoryl]-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C12H16NO2P/c1-12(9-6-10-13(12)14)16(2,15)11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3 |
InChI-Schlüssel |
DKUUQMMJNDPPRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=[N+]1[O-])P(=O)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)


![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)

![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
